molecular formula C8H9NO2 B12864202 6,7-Dihydrobenzofuran-4(5H)-one oxime

6,7-Dihydrobenzofuran-4(5H)-one oxime

Cat. No.: B12864202
M. Wt: 151.16 g/mol
InChI Key: XLJSELFTFQSTNL-VQHVLOKHSA-N
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Description

6,7-Dihydrobenzofuran-4(5H)-one oxime is a chemical compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of an oxime functional group attached to the 4(5H)-one position of the 6,7-dihydrobenzofuran ring. Oximes are known for their applications in various chemical reactions and their role as intermediates in the synthesis of other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydrobenzofuran-4(5H)-one oxime can be achieved through a combination of enzyme- and Lewis acid-catalyzed reactions. One method involves the use of 2,5-dimethylfuran and 1,3-cyclohexanediones as starting materials. The process includes a domino 1,2-addition/1,4-addition/elimination reaction catalyzed by Lewis acids, followed by the formation of the oxime group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydrobenzofuran-4(5H)-one oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to amines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxylamine and amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

6,7-Dihydrobenzofuran-4(5H)-one oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dihydrobenzofuran-4(5H)-one oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence enzymatic activity. Additionally, the compound can undergo nucleophilic addition reactions, leading to the formation of various biologically active molecules. The pathways involved include enzyme inhibition and modulation of biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydrobenzofuran-4(5H)-one: Lacks the oxime group but shares the benzofuran core structure.

    Benzofuran-4(5H)-one oxime: Similar structure but without the dihydro modification.

    2,3-Dihydrobenzofuran oxime: Different position of the oxime group and hydrogenation pattern.

Uniqueness

6,7-Dihydrobenzofuran-4(5H)-one oxime is unique due to the presence of both the oxime functional group and the dihydrobenzofuran ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

(NE)-N-(6,7-dihydro-5H-1-benzofuran-4-ylidene)hydroxylamine

InChI

InChI=1S/C8H9NO2/c10-9-7-2-1-3-8-6(7)4-5-11-8/h4-5,10H,1-3H2/b9-7+

InChI Key

XLJSELFTFQSTNL-VQHVLOKHSA-N

Isomeric SMILES

C1CC2=C(C=CO2)/C(=N/O)/C1

Canonical SMILES

C1CC2=C(C=CO2)C(=NO)C1

Origin of Product

United States

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